molecular formula C15H14O4 B11758106 Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate

Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate

Cat. No.: B11758106
M. Wt: 258.27 g/mol
InChI Key: IKGPQBPQOFGKKQ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate is an organic compound that belongs to the class of benzoates It features a furan ring attached to a benzoate structure, which is further substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate typically involves the reaction of 2-(furan-2-yl)ethenyl derivatives with 6-methoxybenzoic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and coupling reactions, utilizing continuous flow reactors to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the methoxybenzoate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate is unique due to the specific positioning of the methoxy group, which can influence its electronic properties and interactions with biological targets.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate

InChI

InChI=1S/C15H14O4/c1-17-13-7-3-5-11(14(13)15(16)18-2)8-9-12-6-4-10-19-12/h3-10H,1-2H3

InChI Key

IKGPQBPQOFGKKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C=CC2=CC=CO2

Origin of Product

United States

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